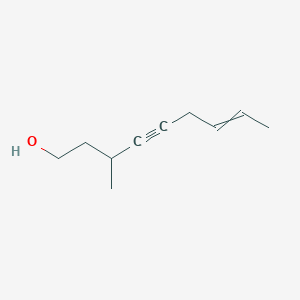
3-Methylnon-7-EN-4-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylnon-7-EN-4-YN-1-OL is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure. This compound is part of the broader class of unsaturated hydrocarbons, which are known for their reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylnon-7-EN-4-YN-1-OL typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction such as the dehydrohalogenation of a dihaloalkane.
Addition of the Alkene:
Hydroxylation: The final step involves the addition of a hydroxyl group (-OH) to the molecule, which can be done using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylnon-7-EN-4-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides, ethers.
Scientific Research Applications
3-Methylnon-7-EN-4-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylnon-7-EN-4-YN-1-OL involves its interaction with various molecular targets, including enzymes and receptors. The presence of both alkene and alkyne groups allows it to participate in a range of chemical reactions, which can modulate biological pathways and processes. The hydroxyl group also plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-penten-4-yn-3-ol
- 3-Methylnon-1-yn-3-ol
Comparison
3-Methylnon-7-EN-4-YN-1-OL is unique due to the presence of both an alkene and an alkyne group, which provides it with distinct reactivity compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile compound in synthetic chemistry and broadens its range of applications .
Properties
CAS No. |
88223-58-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methylnon-7-en-4-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-10(2)8-9-11/h3-4,10-11H,5,8-9H2,1-2H3 |
InChI Key |
DMFUZRSVOWRBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC#CC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


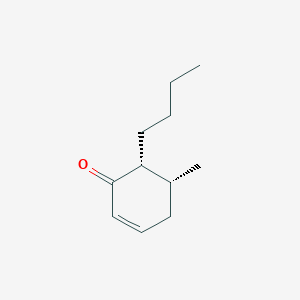
![Propan-2-yl {3-bromo-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14397891.png)
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]urea](/img/structure/B14397930.png)
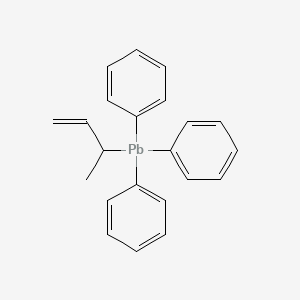
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
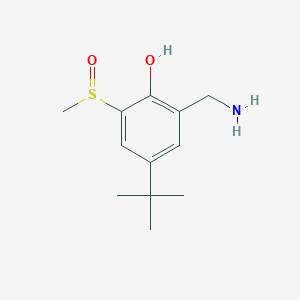
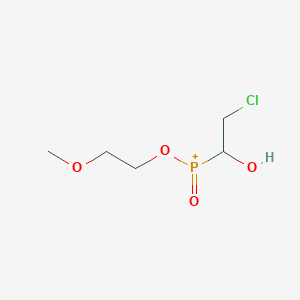
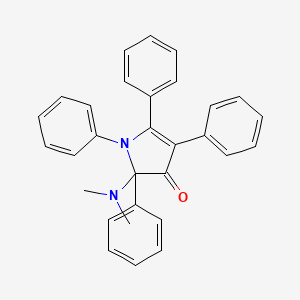
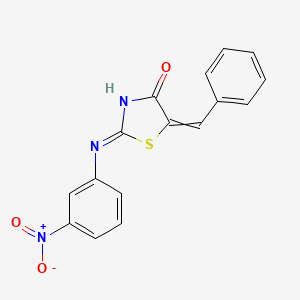
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)
